(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-iodobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-iodine bond can be reduced to form the corresponding benzyl derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- **(5Z)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin
Properties
CAS No. |
90946-99-9 |
---|---|
Molecular Formula |
C10H6INOS2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6INOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
InChI Key |
QILWDFJPHOOANR-YVMONPNESA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I |
Key on ui other cas no. |
90946-99-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
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